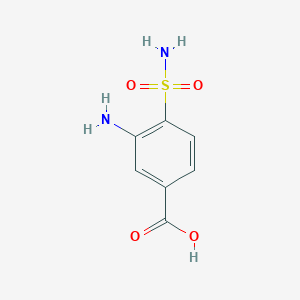
3-Amino-4-sulfamoylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-sulfamoylbenzoic acid, also known as 4-carboxybenzenesulfonamide, is a sulfonamide derivative of benzoic acid . It is used widely in organic synthesis .
Molecular Structure Analysis
The molecular weight of 3-Amino-4-sulfamoylbenzoic acid is 216.22 . The InChI code is1S/C7H8N2O4S/c8-5-3-4 (7 (10)11)1-2-6 (5)14 (9,12)13/h1-3H,8H2, (H,10,11) (H2,9,12,13) .
Wissenschaftliche Forschungsanwendungen
Environmental Applications and Corrosion Inhibition
Sulfamic acid, closely related to 3-Amino-4-sulfamoylbenzoic acid in structure and properties, serves as an environmentally friendly alternative for industrial acid cleaning and corrosion inhibition. Its solutions are used widely to remove scales and metal oxides from metals and ceramics, replacing more volatile and irritating acids like hydrochloric and sulfuric acids. Despite its efficacy, it is noted that sulfamic acid-based electrolytes are corrosive to metal structures, necessitating the use of organic compounds as corrosion inhibitors. These inhibitors are effective by adsorbing on the metallic surface, following the Langmuir adsorption isotherm model, and are considered mixed- and interface-type corrosion inhibitors, predominantly following physiochemisorption mechanisms (Verma & Quraishi, 2022).
Pharmaceutical Pollutant Removal
Sulfamethoxazole, a sulfonamide antibiotic, represents a persistent organic pollutant in the environment. It undergoes transformation reactions leading to various metabolites. Despite bans on its use as a growth promoter in veterinary applications, its presence is still observed in natural waters, highlighting the need for effective removal techniques. These include adsorption, where interactions like hydrogen bonding and electrostatic interactions play significant roles, and advanced oxidation processes (AOPs) that involve catalytic degradation by hydroxyl radicals. The removal efficiency of these processes depends significantly on experimental design, emphasizing the importance of sustainable development for economical industrial applications (Prasannamedha & Kumar, 2020).
Antioxidant Activity Analysis
Analytical methods for determining antioxidant activity are crucial for understanding the benefits of various substances, including those structurally similar to 3-Amino-4-sulfamoylbenzoic acid. Techniques such as Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are employed to assess the antioxidant capacity of samples. These methods rely on spectrophotometry to monitor the characteristic colors or discolouration of solutions analyzed, providing insights into the kinetics or equilibrium state of antioxidant activities (Munteanu & Apetrei, 2021).
Polymer Applications
Divalent metal salts of p-aminobenzoic acid, akin to 3-Amino-4-sulfamoylbenzoic acid, serve as precursors for the synthesis of ionic polymers with firmly incorporated metal. These polymers, obtained through polyaddition reactions and other methods, are used in various applications, including the creation of metal-containing cured resins with high impact strength. This review highlights the preparation and applications of these polymers, demonstrating their significance in the development of advanced materials (Matsuda, 1997).
Wirkmechanismus
While the specific mechanism of action for 3-Amino-4-sulfamoylbenzoic acid is not available, sulfonamides, in general, are known to inhibit folic acid synthesis, which is crucial for bacterial growth . They also inhibit the synthesis of the cell wall component, mycobactin, thus reducing iron uptake by M. tuberculosis .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-amino-4-sulfamoylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3H,8H2,(H,10,11)(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTQKKHLBCBBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-sulfamoylbenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-butyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2597299.png)


![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2597303.png)

![3-(4-fluorophenyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2597306.png)
![3,5-Dimethyl-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2597310.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2597311.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2597313.png)


